molecular formula C21H18ClN3O2 B11145515 4-{[2-(4-Chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde

4-{[2-(4-Chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde

Cat. No.: B11145515
M. Wt: 379.8 g/mol
InChI Key: ZVWALQNTPHYRTR-UHFFFAOYSA-N
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Description

4-{[2-(4-Chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde is a complex organic compound that features a quinoline core substituted with a chlorophenyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-Chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4-{[2-(4-Chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(4-Chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(4-Chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde is unique due to its specific substitution pattern and the presence of both quinoline and piperazine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)quinoline-4-carbonyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C21H18ClN3O2/c22-16-7-5-15(6-8-16)20-13-18(17-3-1-2-4-19(17)23-20)21(27)25-11-9-24(14-26)10-12-25/h1-8,13-14H,9-12H2

InChI Key

ZVWALQNTPHYRTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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